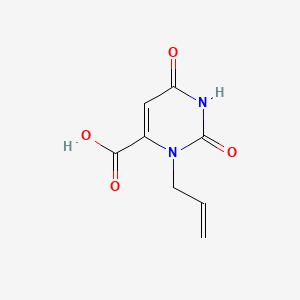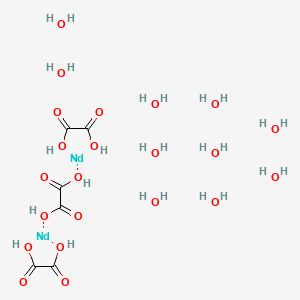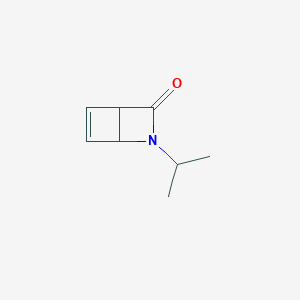
4-((dimethylamino)methyl)-N-(4-isopropylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE is an organic compound with the molecular formula C18H24N2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an isopropyl-substituted phenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE typically involves the reaction of 4-(dimethylamino)benzyl chloride with 4-isopropylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or activating their function.
Comparison with Similar Compounds
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE can be compared with other similar compounds, such as:
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Similar structure but with a methoxy group instead of an isopropyl group.
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Contains a chloro group instead of an isopropyl group.
(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Features a methyl group in place of the isopropyl group.
The uniqueness of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-N-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C18H24N2/c1-14(2)16-7-11-18(12-8-16)19-17-9-5-15(6-10-17)13-20(3)4/h5-12,14,19H,13H2,1-4H3 |
InChI Key |
UKQUAYWOCMPZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


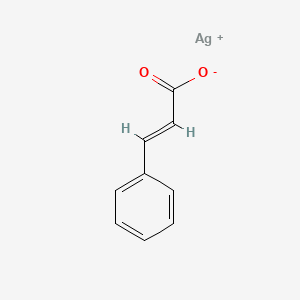
![5-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15351153.png)
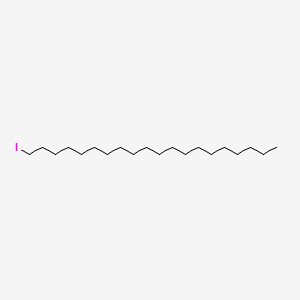

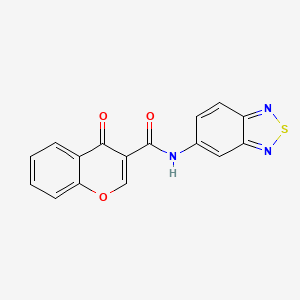
![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)
![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)


